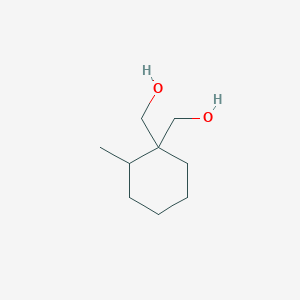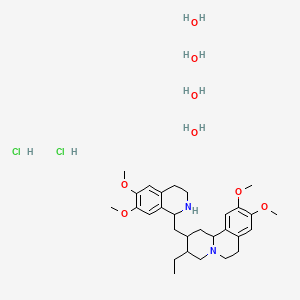
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with hexanediamine in the presence of a disulphide linkage. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to facilitate the formation of the disulphane bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The disulphane bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane involves its interaction with molecular targets such as enzymes and receptors. The disulphane bond can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Bis(2-methoxybenzylaminohex-6-ylaminoethyl)disulphane can be compared with other disulphane-containing compounds such as:
Bis(4-chlorophenyl) disulfide: This compound has similar disulphane linkages but different substituents, leading to distinct chemical and biological properties.
N,N’-Bis-(2-methoxy-benzylidene)-hexane-1,6-diamine: This compound shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
68535-69-3 |
|---|---|
Molecular Formula |
C32H58Cl4N4O2S2 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine;tetrahydrochloride |
InChI |
InChI=1S/C32H54N4O2S2.4ClH/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2;;;;/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3;4*1H |
InChI Key |
RTQGTSLLFQQXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
Related CAS |
69790-18-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


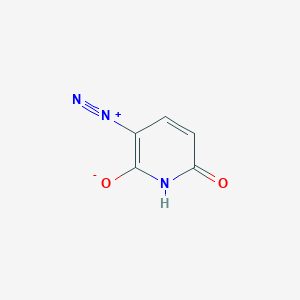
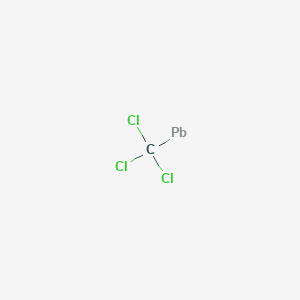
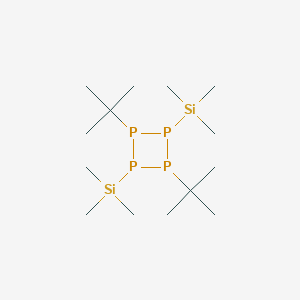
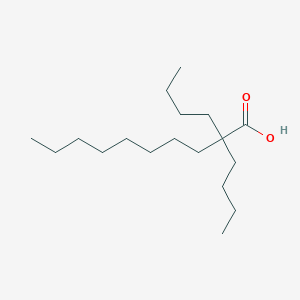
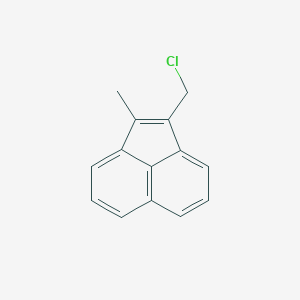
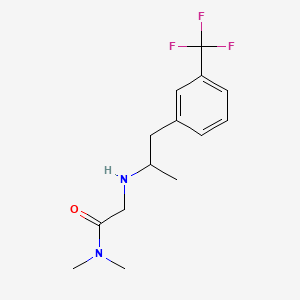
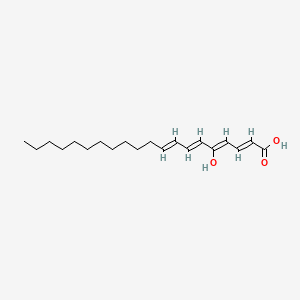
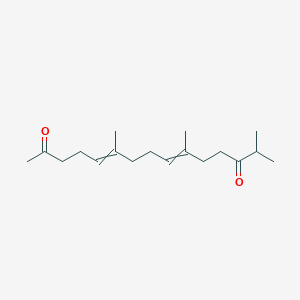

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
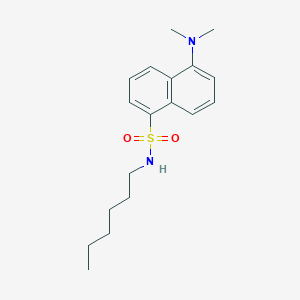
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
